1H-Pyrrole-2-carboxylic acid, 1-(phenylmethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the second position and a benzyl group at the first position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl acetoacetate with benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as hydrochloric acid or sulfuric acid. The resulting intermediate undergoes cyclization to form the pyrrole ring, followed by esterification to yield the final product .
Industrial Production Methods
In industrial settings, the production of ethyl 1-benzyl-1H-pyrrole-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted pyrrole derivatives, pyrrole-2-carboxylic acids, and reduced alcohol derivatives. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Ethyl 1-benzyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: Lacks the benzyl group, leading to different chemical and biological properties.
Benzyl 1H-pyrrole-2-carboxylate: Similar structure but with a benzyl ester group instead of an ethyl ester.
1-Benzyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the ethyl ester and benzyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
123476-57-3 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 1-benzylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
InChI Key |
DREONSCOKKHULY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.